[(Cholestan-3-yl)oxy]methanol
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Overview
Description
[(Cholestan-3-yl)oxy]methanol is a chemical compound that belongs to the class of sterols, which are a subgroup of steroids. Sterols are essential components of cell membranes in animals, plants, and fungi. This compound is derived from cholestane, a saturated hydrocarbon, and is characterized by the presence of a hydroxyl group attached to the cholestane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cholestan-3-yl)oxy]methanol typically involves the reaction of cholestanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(Cholestan-3-yl)oxy]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, alkyl halides, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
[(Cholestan-3-yl)oxy]methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a starting material for the synthesis of various sterol derivatives.
Biology: this compound is used in studies related to cell membrane structure and function.
Industry: this compound is used in the production of various industrial products, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of [(Cholestan-3-yl)oxy]methanol involves its interaction with cell membranes and enzymes involved in sterol metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. It can also inhibit enzymes involved in cholesterol synthesis, leading to reduced cholesterol levels in cells .
Comparison with Similar Compounds
[(Cholestan-3-yl)oxy]methanol can be compared with other sterol derivatives, such as cholestanol and cholesterol.
Cholestanol: Similar to this compound, cholestanol is a saturated sterol.
Cholesterol: Cholesterol is a well-known sterol with a hydroxyl group at the 3-position.
List of Similar Compounds
- Cholestanol
- Cholesterol
- Epicholesterol
- Coprostanol
This compound stands out due to its unique structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
594846-22-7 |
---|---|
Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxymethanol |
InChI |
InChI=1S/C28H50O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h19-26,29H,6-18H2,1-5H3/t20-,21?,22?,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
OKXUAWIBWYQMRJ-CDQKXPLWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OCO)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OCO)C)C |
Origin of Product |
United States |
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